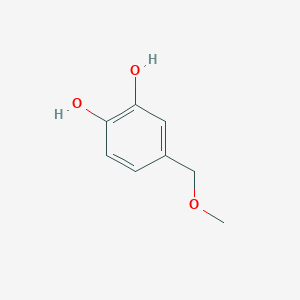
4-(Methoxymethyl)-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-1,2-benzenediol is an organic compound with the molecular formula C8H10O3 It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,2-benzenediol typically involves the methoxymethylation of catechol. One common method is the reaction of catechol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
4-(Methoxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces dihydroxy derivatives.
Substitution: Produces halogenated or nitrated derivatives.
科学研究应用
4-(Methoxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of 4-(Methoxymethyl)-1,2-benzenediol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The methoxymethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can also inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Catechol: The parent compound, which lacks the methoxymethyl group.
4-Methylcatechol: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Ethylcatechol: Contains an ethyl group instead of a methoxymethyl group.
Uniqueness
4-(Methoxymethyl)-1,2-benzenediol is unique due to the presence of the methoxymethyl group, which imparts different chemical and physical properties compared to its analogs. This group increases its solubility in organic solvents and enhances its reactivity in certain chemical reactions, making it a valuable compound in various applications.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
4-(methoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,9-10H,5H2,1H3 |
InChI 键 |
GMSFHYOTRWNFFY-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
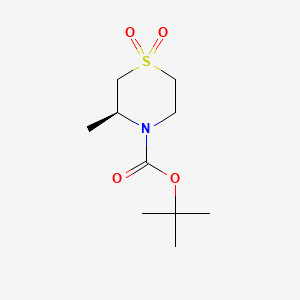
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)
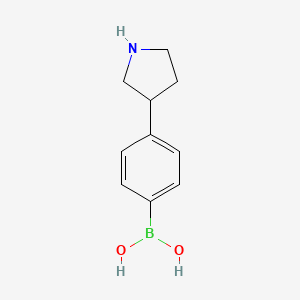
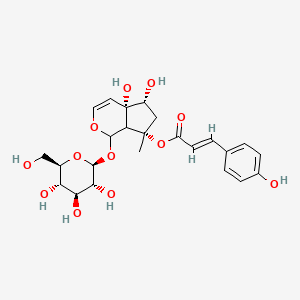
![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14090599.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)
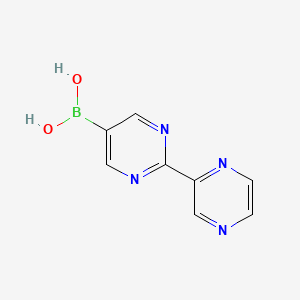
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)
